2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide
Description
This compound features a pyridazinone core substituted at position 3 with a thiomorpholinyl group (a saturated sulfur-containing heterocycle) and at position 1 with an acetamide moiety linked to a pyridin-2-yl aromatic ring. The thiomorpholinyl group introduces sulfur-based electronic and steric effects, while the pyridin-2-yl substituent may enhance lipophilicity and influence target binding .
Properties
Molecular Formula |
C15H17N5O2S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C15H17N5O2S/c21-14(17-12-3-1-2-6-16-12)11-20-15(22)5-4-13(18-20)19-7-9-23-10-8-19/h1-6H,7-11H2,(H,16,17,21) |
InChI Key |
RTEWUKNMOYLQDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of a pyridazinone derivative with a thiomorpholine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; in the presence of a base and solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Acetamide Side Chain
The acetamide side chain is a critical determinant of bioactivity. Key analogues include:
Key Insight : The pyridin-2-yl group in the target compound may balance lipophilicity and hydrogen-bonding capacity, favoring interactions with kinase or protease active sites compared to bulkier (e.g., phenylethyl) or polar (e.g., thiazolyl) substituents .
Modifications to the Pyridazinone Core
Structural changes to the pyridazinone ring alter electronic properties and bioactivity:
Pharmacological and Physicochemical Comparisons
Table 1: Physicochemical Properties
Key Insight : The target compound’s moderate LogP (~2.1) suggests balanced membrane permeability and aqueous solubility, making it a viable candidate for oral administration compared to more lipophilic (e.g., phenylethyl) or polar (e.g., thiazolyl) derivatives .
Biological Activity
The compound 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide is a pyridazinone derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula: C14H17N5O2S2
- Molecular Weight: 351.45 g/mol
- CAS Number: 1310946-36-1
Research indicates that this compound may exhibit multiple biological activities through various mechanisms:
- Kinase Inhibition: The compound has been studied for its potential as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. The structure of the compound suggests it may interact with specific kinase targets, potentially inhibiting their activity and thereby affecting cell proliferation and survival .
- Antimicrobial Activity: Preliminary studies have indicated that derivatives of pyridazinone compounds can demonstrate antimicrobial properties. The presence of the thiomorpholine group may enhance this activity by increasing membrane permeability or altering metabolic pathways in bacterial cells .
- Cytotoxicity Against Cancer Cells: Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy. The mechanism may involve apoptosis induction or cell cycle arrest, although specific pathways remain to be elucidated for this particular compound .
Biological Activity Studies
Several studies have documented the biological activity of related compounds and provided insights into the potential effects of 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide.
Table 1: Summary of Biological Activities
Case Studies
- Cancer Cell Line Studies: In vitro studies on various cancer cell lines demonstrated that similar pyridazinone compounds exhibited significant antiproliferative activity. The mechanism was attributed to the inhibition of key signaling pathways involved in cell growth and survival .
- Antimicrobial Testing: A study evaluating the antimicrobial properties of thiomorpholine derivatives found that certain compounds displayed effective inhibition against common pathogens, suggesting that structural modifications can enhance activity against specific bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
